molecular formula C19H17BrN2O2 B3183660 Ethyl 1-benzyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1020236-42-3

Ethyl 1-benzyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B3183660
CAS RN: 1020236-42-3
M. Wt: 385.3 g/mol
InChI Key: OFZQCMDNTFHFQU-UHFFFAOYSA-N
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Description

It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. The compound’s synthesis and characterization have been investigated in scientific literature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature. The yield of Ethyl 1-benzyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate is reported to be good .


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been confirmed via X-ray diffraction analysis of a single crystal. The compound adopts a specific conformation, which influences its properties and interactions .

properties

CAS RN

1020236-42-3

Product Name

Ethyl 1-benzyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

ethyl 1-benzyl-5-(4-bromophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H17BrN2O2/c1-2-24-19(23)17-12-18(15-8-10-16(20)11-9-15)22(21-17)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

OFZQCMDNTFHFQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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